(3-Aminopyridazin-4-yl)methanol: Structure, Properties, and Synthetic Utility
(3-Aminopyridazin-4-yl)methanol: Structure, Properties, and Synthetic Utility
The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of (3-Aminopyridazin-4-yl)methanol .
[1][2]
Executive Summary
(3-Aminopyridazin-4-yl)methanol (CAS: 1057651-00-9 ) is a specialized heterocyclic building block used primarily in medicinal chemistry.[1][2][3][4][5] As a pyridazine derivative substituted with an amino group at position 3 and a hydroxymethyl group at position 4, it serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD).[1] Its unique 1,2-diazine core provides distinct hydrogen-bonding vectors that differ from the more common pyridine analogs, making it valuable for designing kinase inhibitors and modulating physicochemical properties like aqueous solubility and lipophilicity (LogP).[1]
Key Identification Data
| Parameter | Details |
| Chemical Name | (3-Aminopyridazin-4-yl)methanol |
| CAS Number | 1057651-00-9 |
| Molecular Formula | C |
| Molecular Weight | 125.13 g/mol |
| SMILES | Nc1nncc(CO)c1 |
| Key Precursor | 3-Amino-4-pyridazinecarboxylic acid (CAS: 21141-03-7) |
Chemical Structure & Physicochemical Profile[2][6][7][8]
Structural Analysis
The molecule features a pyridazine ring (1,2-diazine), which is electron-deficient compared to benzene but contains two adjacent nitrogen atoms that significantly influence its electronic distribution.[1]
-
Pyridazine Core: The N1-N2 bond imparts a high dipole moment.[1][2] The ring nitrogens are weak bases, but the presence of the amino group at C3 pushes electron density into the ring via resonance, increasing the basicity of N2.
-
3-Amino Group: Acts as a hydrogen bond donor (HBD).[1][2] It can participate in tautomeric equilibria (amino-imino), although the amino form is thermodynamically dominant in solution.[1]
-
4-Hydroxymethyl Group: A primary alcohol providing a "handle" for further functionalization (e.g., oxidation to aldehyde/acid, conversion to alkyl halide) and acting as both an H-bond donor and acceptor.[1]
Physicochemical Properties
The combination of a polar heterocycle with two polar substituents results in a molecule with high water solubility and low lipophilicity.[1][2]
| Property | Value (Predicted/Observed) | Significance |
| LogP | ~ -0.8 to -1.2 | Highly hydrophilic; ideal for lowering LogP in lead optimization.[1][2] |
| pKa (Ring N) | ~ 5.5 - 6.0 | Moderately basic; likely protonated at physiological pH in lysosomes but neutral in cytosol.[1][2] |
| TPSA | ~ 80 Ų | High polar surface area relative to molecular weight; good permeability profile if balanced.[1][2] |
| H-Bond Donors | 3 (NH | Critical for binding site interactions (e.g., kinase hinge regions).[1] |
| H-Bond Acceptors | 4 (Ring Ns, O) | Facilitates solvation and target engagement.[1] |
Tautomerism
While the amino form is dominant, the potential for tautomerism is a critical consideration during docking studies.
-
Minor Form: 3-Imino-2,3-dihydropyridazine (rare, but can be stabilized by specific protein environments).[1][2]
Synthetic Pathways[2][11]
The synthesis of (3-Aminopyridazin-4-yl)methanol typically proceeds via the reduction of oxidized precursors, as direct ring construction with these substituents is challenging.[1][2] The most robust route utilizes 3-amino-4-pyridazinecarboxylic acid (CAS 21141-03-7) as the starting material.[1][2]
Primary Synthesis Route: Carboxylate Reduction
This protocol ensures the preservation of the aromatic system while selectively reducing the carbonyl functionality.[2]
Step 1: Esterification The carboxylic acid is converted to the methyl ester to facilitate solubility and reduction.[2]
-
Reagents: Methanol (MeOH), Sulfuric acid (H
SO ) or Thionyl chloride (SOCl ).[1]
Step 2: Selective Reduction The ester is reduced to the primary alcohol.[2]
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or Sodium Borohydride (NaBH ) with Calcium Chloride (CaCl ).[1] -
Conditions: Anhydrous THF or MeOH, 0°C to Room Temperature.
-
Note: LiAlH
is more aggressive; NaBH /CaCl is milder and often preferred to avoid over-reduction or ring opening.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and the key interaction points of the final molecule.
Caption: Synthesis pathway from commercial acid precursor and pharmacophore mapping.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
Pyridazine derivatives are "privileged scaffolds" in kinase drug discovery.[1] The N1-N2 motif can accept hydrogen bonds from the kinase hinge region (e.g., backbone NH), while the C3-amino group donates a hydrogen bond to the backbone carbonyl.[1]
-
Mechanism: Bidentate binding mode mimicking the adenine ring of ATP.[2]
-
Advantage: The C4-hydroxymethyl group projects into the solvent-exposed region or the ribose binding pocket, allowing for solubilizing modifications (e.g., etherification).[1]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (125.13 Da) and high polarity, this molecule is an excellent "fragment" for screening.[1]
-
Ligand Efficiency (LE): High potential LE due to multiple polar interactions per heavy atom.[1]
-
Grow Vectors: The hydroxyl group allows for rapid "growing" of the fragment via alkylation or oxidation/reductive amination to access adjacent sub-pockets.[2]
Bioisosterism
The pyridazine ring serves as a bioisostere for:
-
Pyridine: Increases polarity and solubility.[2]
-
Phenyl: dramatically reduces lipophilicity (LogP) and introduces H-bond acceptors.[1][2]
Handling and Stability Protocols
Stability
-
Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde (3-aminopyridazine-4-carbaldehyde) or acid upon prolonged exposure to air or oxidizing agents.[1][2] Store under inert atmosphere (Argon/Nitrogen).[1]
-
Hygroscopicity: Likely hygroscopic due to high polarity.[1][2] Store in a desiccator.
Safety
-
Hazard Class: Irritant (Skin/Eye).[1]
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Storage: 2-8°C, protected from light.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 3-Amino-4-pyridazinecarboxylic acid (Precursor). Retrieved from [Link]
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1][2] (General reference for pyridazine bioisosterism).
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